
N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a cyanomethyl group, a cyclopropyl group, and a 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the cyanomethyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Cyanomethyl and cyclopropyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-(cyanomethyl)acetamide: Similar structure but lacks the cyclopropyl group.
N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide: Similar structure but lacks the cyanomethyl group.
Uniqueness: The presence of both the cyanomethyl and cyclopropyl groups in the same molecule makes N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide unique, potentially leading to distinct biological and chemical properties compared to its similar counterparts.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-15(11-16(21)20(10-9-18)14-7-8-14)19-17(22-12)13-5-3-2-4-6-13/h2-6,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBOUTWQLKZARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
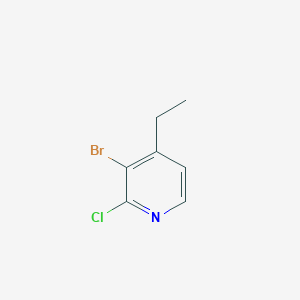

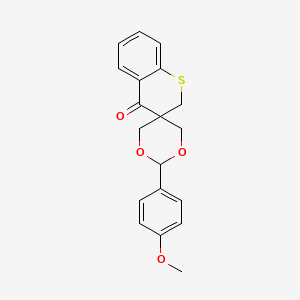
![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)
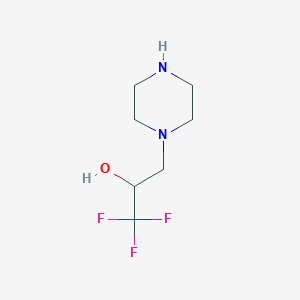
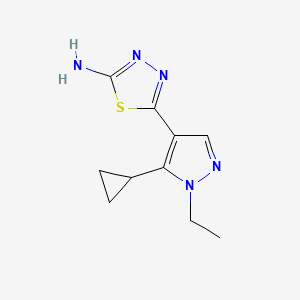
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)

![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)
![1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2994729.png)
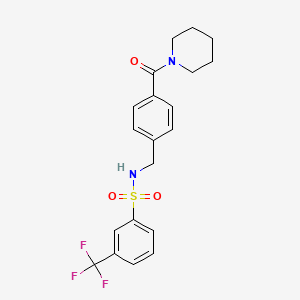
![4-benzoyl-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2994732.png)
